molecular formula C16H26O B14148248 3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexan-1-one CAS No. 3918-33-0

3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexan-1-one

Cat. No.: B14148248
CAS No.: 3918-33-0
M. Wt: 234.38 g/mol
InChI Key: HMGCHONRNBIROB-UHFFFAOYSA-N
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Description

3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C16H28O. It is known for its unique bicyclic structure, which includes a cyclohexane ring fused to a bicycloheptane moiety. This compound is often utilized in various industrial and research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 5,5,6-trimethylbicyclo(2.2.1)hept-2-one under basic conditions . This reaction proceeds through a series of steps, including nucleophilic addition and subsequent cyclization, to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reaction. The final product is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavors due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexan-1-one is unique due to its specific structural features and the resulting chemical properties. Its distinct bicyclic structure imparts unique reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-12,14-15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGCHONRNBIROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)CC2C3CCCC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863292
Record name 3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3918-33-0
Record name 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3918-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-one
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